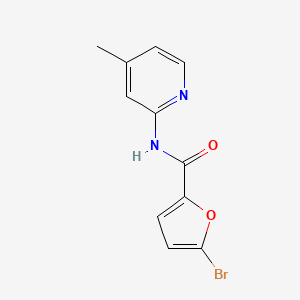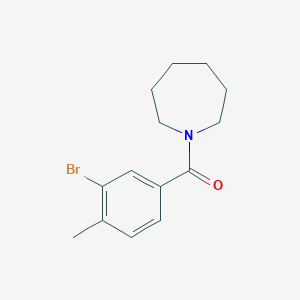
N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea, also known as APMT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a thiourea derivative that has shown promising results in different studies, particularly in the area of medicinal chemistry.
作用機序
The mechanism of action of N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In particular, N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to inhibit the activity of protein tyrosine phosphatase 1B, an enzyme that is involved in the regulation of insulin signaling. This inhibition leads to the activation of insulin signaling and the improvement of glucose uptake.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce cell migration and invasion. In vivo studies have shown that N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea can inhibit tumor growth and metastasis in animal models. N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to improve glucose uptake and insulin sensitivity in diabetic animal models.
実験室実験の利点と制限
The advantages of using N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea in lab experiments include its high yield and purity, its broad range of applications, and its relatively low cost. However, there are also limitations to using N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research on N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea. One area of interest is the development of N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea as a fluorescent probe for the detection of metal ions in biological and environmental samples. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea and its potential toxicity.
合成法
The synthesis of N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea involves the reaction of 4-acetylphenyl isothiocyanate with 4-pyridinemethanamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea. The yield of this synthesis method is high, and the purity of the final product can be easily achieved through recrystallization.
科学的研究の応用
N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to exhibit anticancer, antitumor, and antiviral activities. In biochemistry, N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has been used as a fluorescent probe for the detection of metal ions. In material science, N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has been used as a precursor for the synthesis of metal sulfide nanoparticles.
特性
IUPAC Name |
1-(4-acetylphenyl)-3-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-11(19)13-2-4-14(5-3-13)18-15(20)17-10-12-6-8-16-9-7-12/h2-9H,10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWYRKNEUKBDPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-3-(pyridin-4-ylmethyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5705603.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5705611.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5705618.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5705620.png)
![2-(2-fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5705624.png)
![1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5705626.png)

![2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole](/img/structure/B5705629.png)

![ethyl 4-{[(2-methyl-1,3-benzoxazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5705655.png)

![5-methyl-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5705676.png)

![methyl 4-ethyl-5-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5705688.png)